6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
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Overview
Description
6-Benzyl-4,7-diazaspiro[25]octane-5,8-dione is a chemical compound with the molecular formula C13H14N2O2 It is a member of the diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps. One common method starts with the derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and safety. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: Similar structure but with different substituents.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains oxygen atoms in the spiro ring instead of nitrogen
Uniqueness
6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its specific spiro structure and the presence of both benzyl and diazaspiro moieties. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-10(8-9-4-2-1-3-5-9)14-12(17)13(15-11)6-7-13/h1-5,10H,6-8H2,(H,14,17)(H,15,16) |
InChI Key |
GLYKSDSTTQKACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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